molecular formula C13H21BN2O2 B2822063 4-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2241232-82-4

4-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2822063
CAS No.: 2241232-82-4
M. Wt: 248.13
InChI Key: BMNFSWIRHCGCMD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and a dioxaborolane ring attached to a pyrazole core

Preparation Methods

The synthesis of 4-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the cyclopropyl and methyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.

    Attachment of the dioxaborolane ring: This step involves the reaction of the pyrazole derivative with a boronic acid or ester under palladium-catalyzed conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

4-Cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane ring can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

4-Cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Due to its unique structure, the compound may exhibit biological activity and can be used in the design and development of new drugs.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications. Examples of similar compounds include:

    4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one: This compound has a similar dioxaborolane ring but a different core structure.

    1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound lacks the cyclopropyl group but retains the pyrazole and dioxaborolane moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-10(9-6-7-9)8-15-16(11)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFSWIRHCGCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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